molecular formula C20H18N4O3 B2935546 N-(2-oxo-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzamide CAS No. 1251564-89-2

N-(2-oxo-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzamide

Cat. No. B2935546
CAS RN: 1251564-89-2
M. Wt: 362.389
InChI Key: VTCFKHDRWOIDPI-UHFFFAOYSA-N
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Description

The compound “N-(2-oxo-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, an azetidine ring, and an amide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, oxadiazoles can generally be synthesized through the reaction of amidoximes with carboxylic acids and their derivatives . The azetidine ring could potentially be formed through a cyclization reaction .


Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .

Scientific Research Applications

Anti-inflammatory Applications

  • Research has demonstrated the synthesis of azetidinones with potential anti-inflammatory activity. For instance, compounds synthesized via condensation processes showed notable anti-inflammatory effects, which were assessed against non-steroidal anti-inflammatory drugs (NSAIDs) for comparison (R. Kalsi et al., 1990).

Anticancer Applications

  • A series of substituted benzamides, including structures similar to the queried compound, have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. Some derivatives exhibited significant anticancer activities, highlighting the potential of these compounds in cancer treatment (B. Ravinaik et al., 2021).

Antimicrobial and Antitubercular Activities

  • Novel derivatives of azetidin-2-one, including those with benzamido substituents, have been synthesized and screened for antimicrobial and antitubercular activities. Results showed promising activities, suggesting the potential of these compounds in combating various bacterial and fungal infections, as well as tuberculosis (K. Ilango & S. Arunkumar, 2011).

Synthesis and Biological Activity

  • The synthesis and biological evaluation of compounds containing the oxadiazole and azetidine units have been widely explored. These studies have led to the discovery of compounds with varied biological activities, including antimicrobial effects. Such research underscores the versatility and potential therapeutic applications of these chemical frameworks (Prashant R. Latthe & B. V. Badami, 2007).

Safety And Hazards

While specific safety and hazard information for this compound is not available, compounds with similar structures can cause eye and skin irritation .

properties

IUPAC Name

N-[2-oxo-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-17(11-21-19(26)15-9-5-2-6-10-15)24-12-16(13-24)20-22-18(23-27-20)14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCFKHDRWOIDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzamide

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